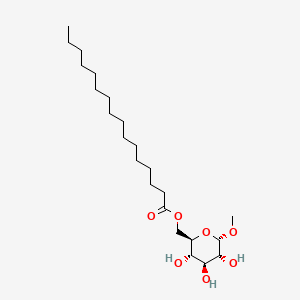
alpha-D-Glucopyranoside, methyl, 6-hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is a chemical compound that belongs to the category of methylated glucose derivativesThis compound is a natural product found in various plants and is commonly used in scientific research as a non-metabolizable analog of glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate typically involves the methylation of glucose derivatives. One common method is the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form methyl alpha-D-glucopyranoside. This intermediate can then be esterified with hexadecanoic acid (palmitic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Biology: Employed in studies involving cell culture and biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate involves its interaction with glucose transporters and enzymes involved in glucose metabolism. By mimicking the structure of glucose, it can inhibit the activity of these proteins, thereby affecting glucose uptake and utilization in cells. This property makes it a valuable tool in studying glucose-related cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-glucopyranoside: A closely related compound without the hexadecanoate ester group.
Methyl beta-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.
Methyl alpha-D-galactopyranoside: A similar compound with a different sugar moiety.
Uniqueness
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is unique due to its esterification with hexadecanoic acid, which imparts distinct physicochemical properties and biological activities. This modification enhances its stability and allows for specific interactions with lipid membranes and proteins .
Properties
CAS No. |
24583-16-2 |
|---|---|
Molecular Formula |
C23H44O7 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23+/m1/s1 |
InChI Key |
SJKQXPHDQOGXOL-IFPLKCGESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















